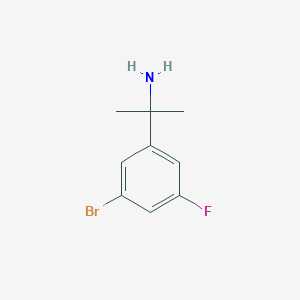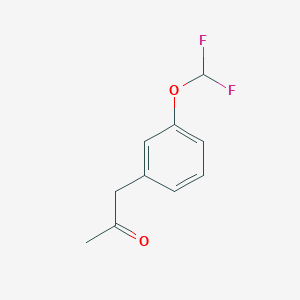
methyl S-(4-methoxyphenyl)cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl S-(4-methoxyphenyl)cysteinate is an organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of a methoxyphenyl group attached to the sulfur atom of cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl S-(4-methoxyphenyl)cysteinate typically involves the reaction of cysteine with 4-methoxyphenyl methyl sulfone under basic conditions. The reaction proceeds through the formation of a thioether bond between the sulfur atom of cysteine and the methoxyphenyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl S-(4-methoxyphenyl)cysteinate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as ischemic stroke, where it may exert neuroprotective effects
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which methyl S-(4-methoxyphenyl)cysteinate exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and reduce inflammation through the modulation of signaling pathways such as the PI3K/AKT pathway.
Neuroprotection: The compound may protect neurons from ischemic injury by reducing apoptosis and promoting cell survival through the activation of the MEK-ERK signaling pathway.
Comparaison Avec Des Composés Similaires
Methyl S-(4-methoxyphenyl)cysteinate can be compared with other cysteine derivatives and related compounds:
S-allyl-L-cysteine: Found in garlic, known for its antioxidant and anti-inflammatory properties.
Methyl S-(4-fluorobenzyl)-L-cysteinate: Similar structure but with a fluorobenzyl group, studied for its neuroprotective effects.
S-allyl-L-cysteine sulfoxide: Another garlic derivative with potential health benefits.
This compound stands out due to its unique methoxyphenyl group, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
methyl 2-amino-3-(4-methoxyphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H15NO3S/c1-14-8-3-5-9(6-4-8)16-7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 |
Clé InChI |
OCLXTLXZAMVCPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



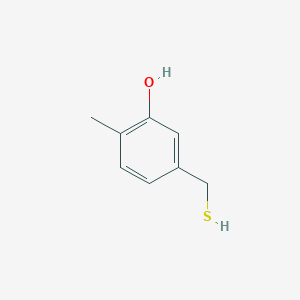
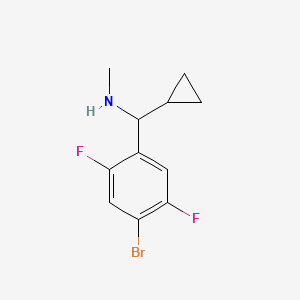




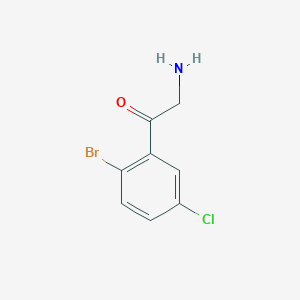
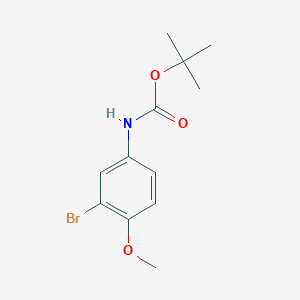

![dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13537549.png)
